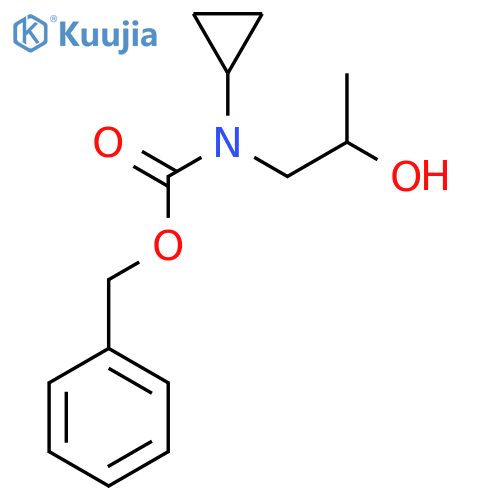

Cas no 2030278-88-5 (benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate)

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2030278-88-5

- EN300-7321308

- benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate

-

- インチ: 1S/C14H19NO3/c1-11(16)9-15(13-7-8-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3

- InChIKey: CGFPDHGQOVPBFF-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC(C)O)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7321308-2.5g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 2.5g |

$2379.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-1.0g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 1g |

$1214.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-0.25g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 0.25g |

$1117.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-0.5g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 0.5g |

$1165.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-0.05g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 0.05g |

$1020.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-5.0g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 5g |

$3520.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-0.1g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 0.1g |

$1068.0 | 2023-05-24 | ||

| Enamine | EN300-7321308-10.0g |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate |

2030278-88-5 | 10g |

$5221.0 | 2023-05-24 |

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamateに関する追加情報

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate(CAS No. 2030278-88-5)の専門的解説と応用

benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate(CAS No. 2030278-88-5)は、有機合成化学や医薬品中間体として注目される化合物です。そのユニークな構造(N-cyclopropyl基と2-hydroxypropyl基の組み合わせ)により、生物活性や材料科学での応用可能性が研究されています。近年、carbamate誘導体は、持続可能な農業や創薬分野で需要が高まっ��おり、本化合物もその一環として関心を集めています。

この化合物の合成経路は、benzyl chloroformateとN-cyclopropyl-N-(2-hydroxypropyl)amineの反応が一般的です。反応条件の最適化(例:溶媒選択、触媒利用)により、収率向上や副生成物低減が可能です。特に、グリーンケミストリーの観点から、水を溶媒とした環境調和型プロセスの開発がトレンドです。また、AI予測ツールを用いた反応条件のシミュレーションも注目され、実験回数の削減に貢献しています。

応用分野では、benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamateの構造活性相関(SAR)研究が活発です。例えば、環状アミン部分(cyclopropyl)が標的タンパク質との相互作用に与える影響や、ヒドロキシル基の修飾による溶解性調整が検討されています。2023年の学術論文では、類似構造が神経保護剤の前駆体として報告され、創薬分野での潜在的可能性が示唆されています。

分析技術に関しては、HPLC-MSやNMRによる純度評価が必須です。特に、立体異性体の分離にはキラルカラムが有用で、品質管理の重要性が高まっています。ユーザー検索で多い「CAS 2030278-88-5 スペクトルデータ」といったキーワードに対応するため、公開データベースとの整合性確認が求められます。

市場動向では、カスタム合成サービスにおける本化合物の問い合わせが増加しています。これは、高付加価値中間体需要の拡大や、オンデマンド合成技術の進歩が背景にあります。さらに、サステナブル調達の観点から、再生可能原料を用いた製造プロセスの開発も企業の競争力となりつつあります。

安全性に関しては、benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamateの取扱い時に適切なPPE(個人防護具)の着用が必要です。SDS(安全データシート)に基づくリスク評価が不可欠で、特にヒドロキシル基の反応性を考慮した保管条件(湿度管理など)が重要です。検索エンジンでは「2030278-88-5 安定性」といった実用的な質問が多いため、加速劣化試験データの提供が有用です。

今後の展望として、デジタルツイン技術を活用した合成プロセスのモニタリングや、バイオカタリシスによる効率化が期待されます。また、構造最適化AIを用いた新規誘導体の設計も研究トレンドです���これらは、SDGs目標9(産業と技術革新)にも沿う技術革新として注目されています。

2030278-88-5 (benzyl N-cyclopropyl-N-(2-hydroxypropyl)carbamate) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 61389-26-2(Lignoceric Acid-d4)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)